Cytotoxic Potency Against Diffuse-Type Gastric Cancer MKN1 Cells: SaponinTh vs. SNF 11 vs. 5-Fluorouracil
In a direct head-to-head MTT assay performed within a single experimental series, SaponinTh (compound 4) exhibited an IC50 of 3.66 μM against the diffuse-type gastric cancer cell line MKN1. This represented a 5.2% improvement in potency over the co-isolated comparator SNF 11 (compound 5; IC50 = 3.85 μM) and a 6.4-fold superiority over the clinical standard 5-fluorouracil (IC50 = 23.57 μM) [1]. The proliferation inhibition saturated at 10 μM for both SaponinTh and SNF 11, confirming that the potency advantage is maintained across the full dose-response range [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50, μM) for antiproliferative activity |
|---|---|
| Target Compound Data | SaponinTh IC50 = 3.66 μM (MKN1 cells) |
| Comparator Or Baseline | SNF 11 IC50 = 3.85 μM; 5-Fluorouracil IC50 = 23.57 μM (MKN1 cells) |
| Quantified Difference | SaponinTh 5.2% more potent than SNF 11 (1.05-fold); 6.44-fold more potent than 5-FU |
| Conditions | MTT assay; MKN1 diffuse-type gastric cancer cell line; compounds tested at multiple doses; 5-FU as positive control; data expressed as mean ± SD from dose-response curves of at least triplicate determinations |
Why This Matters
For researchers selecting a saponin standard for diffuse-type gastric cancer studies, SaponinTh provides consistently higher potency than the nearest structural analog (SNF 11) and vastly outperforms the clinical comparator 5-FU, reducing the amount of compound required per assay and enabling lower working concentrations.
- [1] Cho SY, Kim Y, Hwang H, et al. Saponins Derived from the Korean Endemic Plant Heloniopsis koreana Inhibit Diffuse-type Gastric Cancer Cells. ACS Omega. 2023;8(50):48019-48027. doi:10.1021/acsomega.3c06714 View Source
